N-(2-Aminoethyl)-N-octylethylenediamine acetate
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Overview
Description
N-(2-Aminoethyl)-N-octylethylenediamine acetate: is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of an aminoethyl group and an octyl chain attached to the ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-octylethylenediamine acetate typically involves the reaction of ethylenediamine with octylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The purification process may involve additional steps, such as distillation or extraction, to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N-octylethylenediamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halogenated compounds (e.g., alkyl halides, aryl halides); reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-N-octylethylenediamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the formulation of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N-octylethylenediamine acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the presence of the aminoethyl and octyl groups allows the compound to interact with hydrophobic and hydrophilic regions of biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)acetamide
- Tris(2-aminoethyl)amine
Uniqueness
N-(2-Aminoethyl)-N-octylethylenediamine acetate is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where amphiphilic behavior is desired, such as in the formulation of surfactants and emulsifiers. Additionally, the combination of aminoethyl and octyl groups provides a versatile platform for further chemical modifications, enhancing its utility in various research and industrial applications.
Properties
CAS No. |
93839-36-2 |
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Molecular Formula |
C14H33N3O2 |
Molecular Weight |
275.43 g/mol |
IUPAC Name |
acetic acid;N'-(2-aminoethyl)-N'-octylethane-1,2-diamine |
InChI |
InChI=1S/C12H29N3.C2H4O2/c1-2-3-4-5-6-7-10-15(11-8-13)12-9-14;1-2(3)4/h2-14H2,1H3;1H3,(H,3,4) |
InChI Key |
YELHSVCMXACFML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCN)CCN.CC(=O)O |
Origin of Product |
United States |
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